Cas no 128524-26-5 (3'-Deoxythymidine-5'-triphosphate lithium salt -)

3'-Deoxythymidine-5'-triphosphate lithium salt - Chemical and Physical Properties
Names and Identifiers
-
- Thymidine5'-(tetrahydrogen triphosphate), 3'-deoxy-, sodium salt (9CI)
- 3-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
- 2',3'-DIDEOXYTHYMIDINE-5'-O-TRIPHOSPHATE SODIUM SALT
- 3'-DeoxythyMidine 5'-triphosphate sodiuM salt (ddTTP)
- 3'-DEOXYTHYMIDINE-5'-O-TRIPHOSPHATE
- 3'-Deoxythymidine-5'-triphosphate trisodium salt
- DDTTP SODIUM SALT
- DTTP
- ddTTP
- 3’-deoxythymidine5’-triphosphate*sodium
- 3′-Deoxythymidine 5′-triphosphate sodium salt solution
- 2’,3’-dideoxythymidine-5’-o-triphosphate
- 3’-deoxythymidine-5’-o-triphosphate(dttp),sodiumsalt
- DTTP/DDTTP SODIUM SALT
- 3'-DEOXYTHYMIDINE-5'-O-TRIPHOSPHATE/2',3'-DIDEOXYTHYMIDINE-5'-O-TRIPHOSPHATE SODIUM SALT
- 3’-deoxythymidine-5’-o-triphosphate(dttp),sodiumsalt/2’,3’-dideoxythymidine-5’-o-triphosphate
- sodium ((2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl trihydrogentriphosphate
- 128524-26-5
- 3/'-DEOXYTHYMIDINE-5/'-O-TRIPHOSPHATE/2/',3/'-DIDEOXYTHYMIDINE-5/'-O-TRIPHOSPHATE SODIUM SALT
- Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
- Thymidine5'-(tetrahydrogen triphosphate),3'-deoxy-,sodium salt(9ci)
- 3'-Deoxythymidine-5'-triphosphate lithium salt -
-
- MDL: MFCD00079155
- Inchi: InChI=1S/C10H17N2O13P3.Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);/q;+1/p-1/t7-,8+;/m0./s1
- InChI Key: QJSZKDPCBDXBCK-KZYPOYLOSA-M
- SMILES: [Na+].OP(OP(OP(OC[C@@H]1CC[C@H](N2C=C(C)C(=O)NC2=O)O1)(=O)[O-])(O)=O)(O)=O
Computed Properties
- Exact Mass: 487.97600
- Monoisotopic Mass: 487.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 828
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 221A^2
Experimental Properties
- PSA: 256.17000
- LogP: 0.30410
- Color/Form: 10.0-11.0 mmol/L (UV)
3'-Deoxythymidine-5'-triphosphate lithium salt - Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
3'-Deoxythymidine-5'-triphosphate lithium salt - Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D212070-2.5mg |
3'-Deoxythymidine-5'-triphosphate lithium salt - |
128524-26-5 | 2.5mg |
$ 670.00 | 2022-06-05 | ||
TRC | D212070-0.5mg |
3'-Deoxythymidine-5'-triphosphate lithium salt - |
128524-26-5 | 0.5mg |
$ 205.00 | 2022-06-05 | ||
TRC | D212070-1mg |
3'-Deoxythymidine-5'-triphosphate lithium salt - |
128524-26-5 | 1mg |
$ 335.00 | 2022-06-05 |
3'-Deoxythymidine-5'-triphosphate lithium salt - Related Literature
-
Yu Kay Law,Robert A. Forties,Xin Liu,Michael G. Poirier,Bern Kohler Photochem. Photobiol. Sci. 2013 12 1431
-
Dickson M. Wambua,Bakhos A. Tannous,Norman H. L. Chiu Anal. Methods 2012 4 3453
-
Nils Kl?cker,Florian P. Weissenboeck,Andrea Rentmeister Chem. Soc. Rev. 2020 49 8749
-
Anthony T. S. Lo,Jon K. Chen,Vincent Murray,Matthew H. Todd,Trevor W. Hambley Dalton Trans. 2021 50 17945
-
Nicole Weizenmann,Gerda Scheidgen-Kleyboldt,Jingjing Ye,Cordula B. Krause,Dominik Kauert,Seham Helmi,Christophe Rouillon,Ralf Seidel Nanoscale 2021 13 17556
Additional information on 3'-Deoxythymidine-5'-triphosphate lithium salt -
Research Brief on 3'-Deoxythymidine-5'-triphosphate lithium salt (CAS: 128524-26-5): Recent Advances and Applications
The compound 3'-Deoxythymidine-5'-triphosphate lithium salt (CAS: 128524-26-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biochemical properties, and therapeutic potential. Recent studies have highlighted its role as a nucleotide analog, which makes it a valuable tool in molecular biology and drug development.
One of the key areas of interest is the compound's mechanism of action as a chain terminator in DNA synthesis. Researchers have explored its efficacy in inhibiting viral polymerases, particularly in the context of antiviral therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3'-Deoxythymidine-5'-triphosphate lithium salt exhibits potent inhibitory effects against reverse transcriptase in HIV-1, suggesting its potential as a component in antiretroviral drug cocktails. The study utilized advanced kinetic assays and molecular docking simulations to elucidate the binding affinity and specificity of the compound.
In addition to its antiviral applications, recent research has investigated the compound's utility in next-generation sequencing technologies. A team at MIT reported in Nature Biotechnology that 3'-Deoxythymidine-5'-triphosphate lithium salt can be used to improve the accuracy of nanopore sequencing by reducing error rates caused by misincorporation. The lithium salt formulation was found to enhance solubility and stability, making it more suitable for high-throughput applications. This breakthrough could pave the way for more reliable genomic analyses in clinical settings.
Another promising avenue of research involves the compound's potential in cancer therapy. A 2024 preprint from the University of California, San Francisco, explored its incorporation into DNA probes for targeted cancer cell detection. The study found that the lithium salt derivative improved probe stability and signal-to-noise ratios in fluorescence-based assays. These findings could lead to the development of more sensitive diagnostic tools for early-stage cancers.
Despite these advancements, challenges remain in the large-scale production and purification of 3'-Deoxythymidine-5'-triphosphate lithium salt. A recent review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to meet growing demand. The review also discussed the importance of optimizing lithium salt formulations to ensure batch-to-batch consistency, which is critical for regulatory approval in pharmaceutical applications.
In conclusion, 3'-Deoxythymidine-5'-triphosphate lithium salt (CAS: 128524-26-5) continues to be a compound of significant interest in multiple domains of chemical biology and medicine. Its applications range from antiviral therapies to advanced sequencing technologies and cancer diagnostics. Future research should focus on addressing production challenges and further exploring its therapeutic potential through preclinical and clinical studies.
128524-26-5 (3'-Deoxythymidine-5'-triphosphate lithium salt -) Related Products
- 365-07-1(Thymidine-5'-monophosphoric acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)


